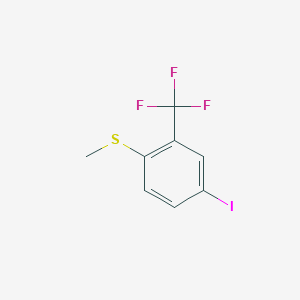
n,n-Dibutylmorpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutylmorpholine-4-sulfonamide is an organosulfur compound with the molecular formula C12H26N2O3S. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and polymers . The structure of this compound includes a morpholine ring substituted with dibutyl groups and a sulfonamide functional group, making it a versatile building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylmorpholine-4-sulfonamide typically involves the reaction of morpholine with dibutylamine and a sulfonyl chloride. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of readily available thiols and amines, which are oxidatively coupled to form the sulfonamide bond in a single step. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite, and the reaction is typically carried out at room temperature to moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, the use of environmentally friendly oxidizing agents and solvents is emphasized to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides with various functional groups.
Aplicaciones Científicas De Investigación
N,N-Dibutylmorpholine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of N,N-Dibutylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site. This competitive inhibition can disrupt metabolic pathways and lead to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are used as antibacterial agents.
Sulfinamides: Compounds with similar structures but different oxidation states.
Sulfenamides: Compounds with sulfur-nitrogen bonds but different functional groups
Uniqueness
N,N-Dibutylmorpholine-4-sulfonamide is unique due to its specific substitution pattern on the morpholine ring and the presence of dibutyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
5433-43-2 |
|---|---|
Fórmula molecular |
C12H26N2O3S |
Peso molecular |
278.41 g/mol |
Nombre IUPAC |
N,N-dibutylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C12H26N2O3S/c1-3-5-7-13(8-6-4-2)18(15,16)14-9-11-17-12-10-14/h3-12H2,1-2H3 |
Clave InChI |
XVUGDLCGYADXDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)

![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)










